4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound characterized by the presence of a brominated thiophene moiety linked to a pyrazole ring. This compound exhibits a unique structure that combines the reactivity of the bromine atoms with the biological activity of the pyrazole and thiophene rings. The molecular formula for this compound is C₁₃H₉Br₂N₃S, indicating its complex nature and potential for diverse applications in medicinal chemistry.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions .
Research indicates that 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine may exhibit significant biological activities, including:
The synthesis of 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves several steps:
4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine has potential applications in various fields:
Studies on the interaction profiles of 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine focus on how it interacts with biological targets. These studies often employ techniques such as:
Understanding these interactions helps elucidate its mechanism of action and potential therapeutic benefits .
Several compounds exhibit structural similarities to 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| N-[1-(5-bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine | 0.85 | Contains an ethyl group instead of a methyl group on the pyrazole ring. |
| 3-(5-Bromo-thiophen-2-YL)-1-methylpyrazol | 0.80 | Lacks the additional bromine on the thiophene ring; simpler structure. |
| 4,7-Bis(5-bromothiophen)-2,1,3-benzothiadiazole | 0.75 | Contains benzothiadiazole core; different electronic properties due to additional ring structure. |
The uniqueness of 4-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amines lies primarily in its specific halogen substitution pattern combined with the structural features of both the brominated thiophene and pyrazole rings. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable molecule for further research and development in various scientific fields .